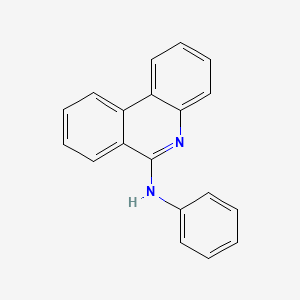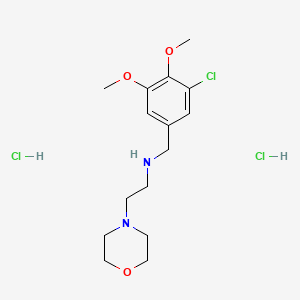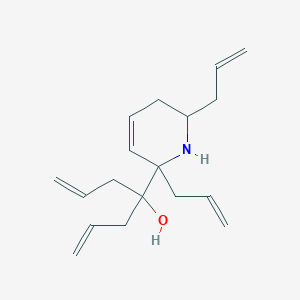
N-phenyl-6-phenanthridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-6-phenanthridinamine (NPP) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenanthridine, which is a heterocyclic aromatic compound. NPP has been synthesized using different methods, and its synthesis has been optimized to increase its yield.
Mecanismo De Acción
The mechanism of action of N-phenyl-6-phenanthridinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-phenyl-6-phenanthridinamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. N-phenyl-6-phenanthridinamine has also been shown to induce apoptosis, which is a form of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects
N-phenyl-6-phenanthridinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis. N-phenyl-6-phenanthridinamine has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-6-phenanthridinamine has several advantages for use in lab experiments, including its high purity and stability. N-phenyl-6-phenanthridinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-phenyl-6-phenanthridinamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-phenyl-6-phenanthridinamine, including its potential use as a drug candidate for cancer treatment and its applications in organic electronics and materials science. Further research is also needed to fully understand the mechanism of action of N-phenyl-6-phenanthridinamine and its potential side effects. Additionally, the synthesis of N-phenyl-6-phenanthridinamine can be optimized to increase its yield and purity, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of N-phenyl-6-phenanthridinamine can be achieved through different methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the reduction of 6-nitrophenanthridine. The most common method for synthesizing N-phenyl-6-phenanthridinamine is through the Bischler-Napieralski reaction, which involves the reaction of 6-nitrophenanthridine with aniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields N-phenyl-6-phenanthridinamine as the main product, along with some side products.
Aplicaciones Científicas De Investigación
N-phenyl-6-phenanthridinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, N-phenyl-6-phenanthridinamine has been investigated as a potential drug candidate for cancer treatment, due to its ability to inhibit the growth of cancer cells. N-phenyl-6-phenanthridinamine has also been studied for its antibacterial and antiviral properties.
In organic electronics, N-phenyl-6-phenanthridinamine has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N-phenyl-6-phenanthridinamine has been shown to improve the efficiency and stability of OLEDs, making it a promising material for use in the development of next-generation displays.
In materials science, N-phenyl-6-phenanthridinamine has been investigated for its potential use as a fluorescent probe for detecting metal ions. N-phenyl-6-phenanthridinamine has been shown to selectively bind with certain metal ions, making it a useful tool for monitoring metal ion concentrations in biological and environmental samples.
Propiedades
IUPAC Name |
N-phenylphenanthridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRMICVJWDJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilinophenanthridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)

![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)


![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)